molecular formula C10H14O3 B13024166 4-Formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid

4-Formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B13024166
M. Wt: 182.22 g/mol
InChI Key: FFMRVUMRKCLTOM-UHFFFAOYSA-N
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Description

4-Formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid (CAS 1420789-89-4) is a high-purity chemical building block supplied at 98% purity . This compound features a strained bicyclo[2.1.1]hexane skeleton, a structure of considerable interest in organic chemistry for bond angle deformation and strain studies . The molecule contains two distinct functional groups—an aldehyde and a carboxylic acid—on its rigid bicyclic framework, making it a versatile intermediate for further synthetic modification. The carboxylic acid group can be used to form derivatives like acyl chlorides , while the formyl group is a reactive handle for conjugation or chain elongation. This compound is strictly for Research Use Only and is intended for use in laboratory research as a key synthetic intermediate, not for diagnostic, therapeutic, or personal use. Researchers should handle this material with care, as it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

4-formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C10H14O3/c1-8(2)9(6-11)3-4-10(8,5-9)7(12)13/h6H,3-5H2,1-2H3,(H,12,13)

InChI Key

FFMRVUMRKCLTOM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(C2)C(=O)O)C=O)C

Origin of Product

United States

Preparation Methods

Nitrous Acid Deamination

This method involves the conversion of a bridgehead amino alcohol (e.g., 1-amino-3,3-dimethylbicyclo[2.2.1]heptan-2-ol) into the desired aldehyde intermediate:

  • Reaction Conditions : Nitrous acid is used to induce ring contraction and form the aldehyde group.
  • Yield : The aldehyde product (5,5-dimethylbicyclo[2.1.1]hexane-1-carboxaldehyde) is obtained in approximately 76% yield based on semicarbazone formation.

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized using hydrogen peroxide to introduce the carboxylic acid functionality:

  • Reaction Conditions : Hydrogen peroxide in a suitable solvent (e.g., acetic acid).
  • Product Properties : The resulting compound has a melting point of 120–122°C and specific optical rotation values ([α]D^23 +11.2° in benzene).

Alternative Routes

Ozonization and Reduction

Another approach involves ozonization of nitrocamphene derivatives followed by reduction to yield bridgehead amino alcohols, which can then undergo deamination and oxidation:

  • Intermediate Formation : Nitro ketones are reduced to amino alcohols.
  • Challenges : This route requires careful control of reaction conditions to avoid side reactions and ensure high stereochemical purity.

Photolytic Ring Contraction

Photolysis of bicyclo[2.2.1]heptane systems is another method for generating bicyclo[2.1.1]hexane frameworks:

  • Mechanism : UV light induces bond cleavage and rearrangement.
  • Limitations : This method may produce mixtures requiring extensive purification steps.

Reaction Conditions and Optimization

The synthesis of this compound requires precise control over reaction parameters:

  • Protecting Groups : May be employed during functionalization steps to prevent undesired reactions.
  • Temperature Control : Critical for achieving high selectivity and yield during cyclization and oxidation steps.
  • Solvent Selection : Polar solvents like acetic acid are preferred for oxidation reactions.

Data Table for Key Reaction Parameters

Step Reagents/Conditions Yield (%) Notes
Nitrous Acid Deamination Nitrous acid, bridgehead amino alcohol ~76% Produces aldehyde intermediate
Oxidation Hydrogen peroxide, acetic acid High Converts aldehyde to carboxylic acid
Ozonization Ozone followed by reduction Variable Generates bridgehead amino alcohol
Photolytic Ring Contraction UV light Variable Produces bicyclic framework

Chemical Reactions Analysis

Types of Reactions

4-Formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The compound can undergo substitution reactions at the formyl or carboxylic acid groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: 4-Carboxy-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid.

    Reduction: 4-Hydroxymethyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism by which 4-Formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure. The formyl and carboxylic acid groups play crucial roles in its reactivity and interactions with other molecules. detailed studies on its specific molecular targets and pathways are limited.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Functional Groups Key Reactivity/Applications
4-Formyl-5,5-dimethylbicyclo[...]-1-carboxylic acid 5,5-dimethyl, 4-formyl Carboxylic acid, aldehyde Bifunctional conjugation, nucleophilic additions
5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid 5,5-dimethyl Carboxylic acid Building block for sterically hindered analogs
4-Bromo-bicyclo[2.1.1]hexane-1-carboxylic acid 4-bromo Carboxylic acid, bromine Halogenation, Suzuki coupling
(4S)-5,5-Dimethylbicyclo[2.1.1]hexan-1-ol 5,5-dimethyl, 1-OH Hydroxyl Chiral alcohol intermediate
3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid Azabicyclo, Boc-protected amine Carboxylic acid, amine Peptide mimetics, salt formation

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight pKa (Carboxylic Acid) Boiling Point (°C) Density (g/cm³)
4-Formyl-5,5-dimethylbicyclo[...]-1-carboxylic acid* C₁₀H₁₄O₃ 182.22 ~4.2 (estimated) N/A N/A
5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid C₈H₈O₄ 168.15 ~4.2 N/A N/A
4-Bromo-bicyclo[2.1.1]hexane-1-carboxylic acid C₇H₉BrO₂ 205.05 4.20 289.2 (predicted) 1.979
(4S)-5,5-Dimethylbicyclo[2.1.1]hexan-1-ol C₈H₁₄O 142.20 ~16 (hydroxyl) N/A N/A

*Molecular formula and weight estimated based on structural analogs.

Key Observations:

  • Acidity: The carboxylic acid group in all derivatives has a pKa ~4.2, typical for such moieties.
  • Halogen vs. Formyl : Bromine in the 4-bromo analog facilitates cross-coupling reactions, while the formyl group enables condensation (e.g., imine formation) or redox chemistry .

Biological Activity

4-Formyl-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound notable for its unique structural features, including both a formyl group and a carboxylic acid group. This combination provides distinct reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C10H14O3C_{10}H_{14}O_3, with a molecular weight of 182.22 g/mol. The compound is characterized by the following structural identifiers:

PropertyValue
IUPAC NameThis compound
CAS Number1420789-89-4
Molecular Weight182.22 g/mol
InChIInChI=1S/C10H14O3/c1-8(2)9(6-11)3-4-10(8,5-9)7(12)13/h6H,3-5H2,1-2H3,(H,12,13)
SMILESCC1(C)C2(C=O)CCC1(C(=O)O)C2

The biological activity of this compound is primarily attributed to its interactions with various molecular targets due to its functional groups. The formyl group can participate in oxidation reactions, while the carboxylic acid group can engage in hydrogen bonding and ionic interactions with biological macromolecules.

Potential Mechanisms Include:

  • Oxidation Reactions : The formyl group can be oxidized to yield additional carboxylic acids, potentially enhancing the compound's bioactivity.
  • Substitution Reactions : The reactive sites can undergo substitution with nucleophiles, leading to diverse derivatives with potentially enhanced biological properties.

Case Studies and Research Findings

Recent studies have explored the biological activities of structurally related bicyclic compounds:

  • Antimicrobial Activity : A study demonstrated that compounds derived from marine natural products exhibited significant antimicrobial activity against various bacterial strains, suggesting that bicyclic structures can be promising leads for new antibiotics .
  • Anticancer Potential : Research has shown that certain bicyclic compounds exhibit cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction . Although direct studies on this compound are scarce, its structural analogs have shown promise in cancer treatment.
  • Pharmacological Applications : The unique structure allows for potential applications in drug design, particularly in developing inhibitors targeting specific enzymes involved in disease pathways .

Comparative Analysis

The following table compares this compound with other similar bicyclic compounds regarding their biological activities:

Compound NameAntimicrobial ActivityAnticancer ActivityOther Notable Activities
This compoundUnknownUnknownPotential for diverse transformations
Bicyclo[2.2.1]heptanecarboxylic acidModerateHighInhibitory effects on specific enzymes
Bicyclo[3.3.0]octanecarboxylic acidHighModerateAntioxidant properties

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